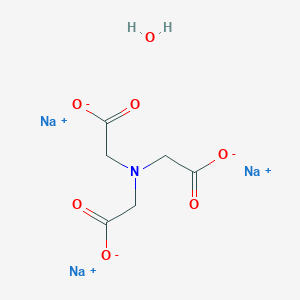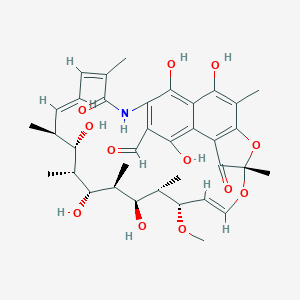
Metopon hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metopon hydrochloride is a synthetic opioid analgesic that was first synthesized in the early 1900s. It is a potent painkiller that is commonly used in clinical settings for the treatment of moderate to severe pain. Despite its effectiveness, metopon hydrochloride has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose. In
Mécanisme D'action
Metopon hydrochloride binds to opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward center in the brain, which can lead to feelings of euphoria and addiction.
Effets Biochimiques Et Physiologiques
Metopon hydrochloride has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause nausea, vomiting, constipation, and urinary retention. In addition, metopon hydrochloride can lead to the development of tolerance and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Metopon hydrochloride is a potent analgesic that can be used in animal studies to investigate the mechanisms of pain and opioid tolerance. However, its use is limited by its potential for addiction and overdose.
Orientations Futures
There are a number of future directions for research on metopon hydrochloride. One area of interest is the development of new opioids that are less addictive and have fewer adverse effects. Another area of interest is the investigation of the mechanisms of opioid tolerance and addiction, with the goal of developing new treatments for opioid addiction. Finally, there is a need for more research on the long-term effects of metopon hydrochloride use, especially in terms of its potential for addiction and overdose.
Méthodes De Synthèse
Metopon hydrochloride is synthesized from thebaine, which is an alkaloid found in opium poppy. The synthesis involves a series of chemical reactions that include the reduction of thebaine to form thebaine-dihydrocodeinone, followed by the acetylation of the dihydrocodeinone to form acetyldihydrocodeinone. The final step involves the reduction of acetyldihydrocodeinone to form metopon hydrochloride.
Applications De Recherche Scientifique
Metopon hydrochloride has been extensively studied for its analgesic properties. It has been used in clinical settings for the treatment of moderate to severe pain, especially in cases where other opioids have failed to provide adequate pain relief. In addition, metopon hydrochloride has been used in animal studies to investigate the mechanisms of opioid tolerance and addiction.
Propriétés
Numéro CAS |
124-92-5 |
|---|---|
Nom du produit |
Metopon hydrochloride |
Formule moléculaire |
C18H22ClNO3 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |
Clé InChI |
IUIZPWPENLRTFZ-RNWHKREASA-N |
SMILES isomérique |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES canonique |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Autres numéros CAS |
124-92-5 |
Synonymes |
metopon metopon hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















